molecular formula C11H17NO B3059131 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol CAS No. 94520-78-2

2-[Methyl-(2-methyl-benzyl)-amino]-ethanol

Cat. No. B3059131
CAS RN: 94520-78-2
M. Wt: 179.26 g/mol
InChI Key: FXPWJUSVQBBWBB-UHFFFAOYSA-N
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Description

“2-[Methyl-(2-methyl-benzyl)-amino]-ethanol” is a chemical compound with the molecular formula C11H17NO . It is a complex organic molecule that falls under the category of aromatic compounds .


Molecular Structure Analysis

The molecular structure of “2-[Methyl-(2-methyl-benzyl)-amino]-ethanol” is complex due to the presence of multiple functional groups. It includes a benzyl group, a methyl group, and an amino group attached to an ethanol molecule . The exact 3D structure isn’t readily available in the sources retrieved.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Methyl-(2-methyl-benzyl)-amino]-ethanol” include a density of 1.0±0.1 g/cm3, a boiling point of 278.9±20.0 °C at 760 mmHg, and a flash point of 97.4±18.4 °C . It also has a molar refractivity of 55.1±0.3 cm3, and a polar surface area of 23 Å2 .

Scientific Research Applications

Receptor Differentiation

  • Research has shown that structural modifications of compounds similar to 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can alter sympathomimetic activity, potentially leading to the differentiation of β-receptor populations (Lands, Ludueña & Buzzo, 1967).

Synthesis of Heterocycles

  • Conjugate additions of amino alcohols to vinyl sulfones, followed by various reactions, provide a route to substituted pyrrolidines, demonstrating the versatility of compounds like 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol in synthetic chemistry (Back, Parvez & Zhai, 2003).

Peptide Synthesis

  • Modified forms of 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can introduce amino-protective groups in peptide synthesis, highlighting its role in molecular biology and pharmaceuticals (Verhart & Tesser, 2010).

Glycoprotein Synthesis

  • The compound has applications in the synthesis of complex biomolecules like peptidyldimannosyl phosphate, which is a fragment of the variant-specific surface glycoprotein membrane anchor from Trypanosoma brucei (Verduyn et al., 1991).

Analytical Chemistry

  • 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can be analyzed using techniques like Thin Layer Chromatography (TLC), which is significant in analytical chemistry (McCrossen, Conyers & Hayler, 2001).

Solid Phase Carbohydrate Synthesis

  • The compound plays a role in the synthesis of carbohydrates, particularly in introducing variable anomeric functionality, which is crucial in the study of carbohydrates and their applications (Weigelt & Magnusson, 1998).

Ionic Liquids and Carbon Dioxide Capture

  • Novel alcamines ionic liquids based on 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol derivatives are studied for their application in carbon dioxide capture, an area of significant interest in environmental science and engineering (Zhao et al., 2011).

properties

IUPAC Name

2-[methyl-[(2-methylphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-5-3-4-6-11(10)9-12(2)7-8-13/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPWJUSVQBBWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915467
Record name 2-{Methyl[(2-methylphenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94520-78-2
Record name NSC56216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{Methyl[(2-methylphenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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